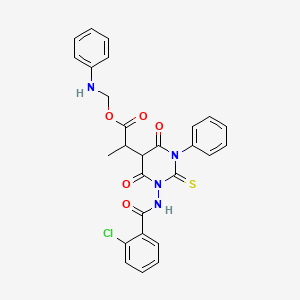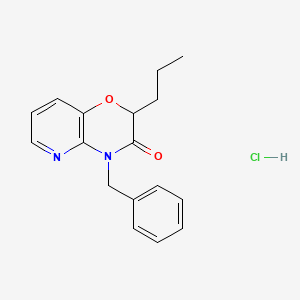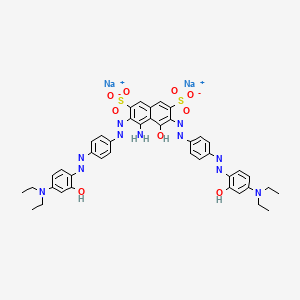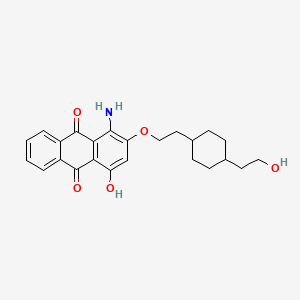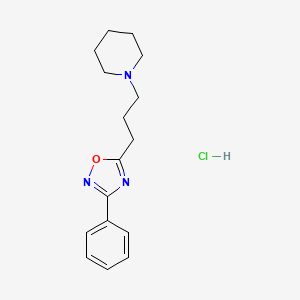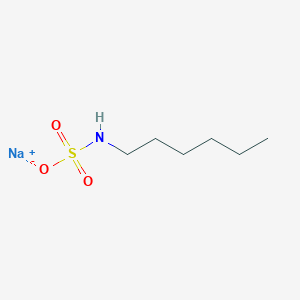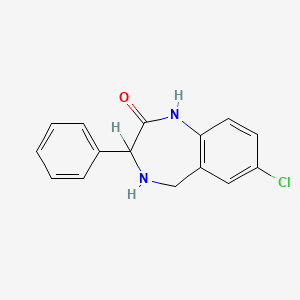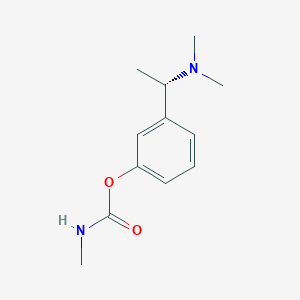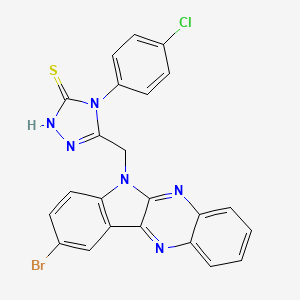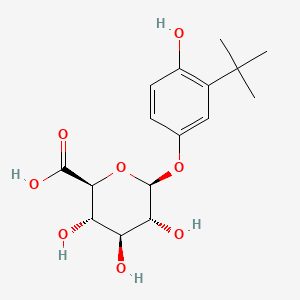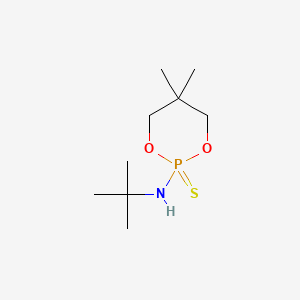
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon and other elements such as oxygen, nitrogen, and sulfur. This particular compound is notable for its unique structure, which includes a dioxaphosphorinan ring and a sulfide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxaphosphorinan ring through cyclization of suitable precursors.
Substitution Reactions: Introduction of the sulfide group via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: Controlled batch reactions to synthesize the compound in large quantities.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfide group to sulfoxide or sulfone.
Reduction: Reduction of the sulfide group to thiol.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phosphorinan derivatives.
科学的研究の応用
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating signaling pathways within cells.
Metabolic Pathways: Participating in or altering metabolic processes.
類似化合物との比較
Similar Compounds
1,3,2-Dioxaphosphorinan-2-amine derivatives: Compounds with similar dioxaphosphorinan rings but different substituents.
Organophosphorus sulfides: Compounds with phosphorus-sulfur bonds.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-(1,1-dimethylethyl)-5,5-dimethyl-, 2-sulfide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
72542-64-4 |
|---|---|
分子式 |
C9H20NO2PS |
分子量 |
237.30 g/mol |
IUPAC名 |
N-tert-butyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C9H20NO2PS/c1-8(2,3)10-13(14)11-6-9(4,5)7-12-13/h6-7H2,1-5H3,(H,10,14) |
InChIキー |
RNNIVTRDSWWKQM-UHFFFAOYSA-N |
正規SMILES |
CC1(COP(=S)(OC1)NC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


